molecular formula C25H25FN4O4S B11509926 7-{4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-{4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11509926
M. Wt: 496.6 g/mol
InChI Key: FCDRVJRAQXXOLC-UHFFFAOYSA-N
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Description

7-{4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with a molecular formula of C25H24FN4O4S. This compound is part of the quinolone family, known for its broad-spectrum antibacterial properties. It is structurally related to other fluoroquinolones, which are widely used in medicinal chemistry for their potent antimicrobial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the quinolone core, which is typically derived from 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinolone core.

    Thioamide Formation: The thioamide group is introduced by reacting the piperazine derivative with 4-acetylphenyl isothiocyanate under controlled conditions.

    Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, typically involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors and continuous flow systems are used to handle the bulk synthesis of intermediates.

    Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-{4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation of the thioamide group.

    Alcohols and Amines: Resulting from the reduction of carbonyl groups.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

7-{4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing novel quinolone derivatives with enhanced properties.

    Biology: Studied for its antimicrobial activity against a wide range of bacterial strains.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.

    Industry: Employed in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of essential cellular processes and ultimately bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid.

    Norfloxacin: 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    Levofloxacin: (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid.

Uniqueness

7-{4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific thioamide and acetylphenyl substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones. These structural differences can influence its antimicrobial spectrum, potency, and resistance profile.

Properties

Molecular Formula

C25H25FN4O4S

Molecular Weight

496.6 g/mol

IUPAC Name

7-[4-[(4-acetylphenyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H25FN4O4S/c1-3-28-14-19(24(33)34)23(32)18-12-20(26)22(13-21(18)28)29-8-10-30(11-9-29)25(35)27-17-6-4-16(5-7-17)15(2)31/h4-7,12-14H,3,8-11H2,1-2H3,(H,27,35)(H,33,34)

InChI Key

FCDRVJRAQXXOLC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)C(=O)C)F)C(=O)O

Origin of Product

United States

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